5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c18-12-6-10(7-19-16(12)25-11-3-5-23-8-11)15(22)21-17-20-13(9-26-17)14-2-1-4-24-14/h1-2,4,6-7,9,11H,3,5,8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSOXOXFNIHQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” typically involves multi-step organic reactions. The starting materials may include 5-chloronicotinic acid, furan-2-carbaldehyde, and 2-aminothiazole. The key steps in the synthesis may involve:
- Formation of the thiazole ring through a cyclization reaction.
- Coupling of the furan ring to the thiazole moiety.
- Introduction of the tetrahydrofuran group via an etherification reaction.
- Final coupling with the nicotinamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group may yield various substituted nicotinamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving nicotinamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive nicotinamide compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting enzymes involved in nicotinamide metabolism.
Receptor Modulation: Interaction with receptors that recognize nicotinamide derivatives.
Pathway Interference: Disruption of biological pathways that involve nicotinamide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural uniqueness lies in its combination of a pyridine core with a thiazole-furan carboxamide and oxolanyloxy substituent. Key comparisons with analogous compounds include:
Substituent Effects on the Pyridine Core 5-Chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (): Shares the 5-chloro and 6-(oxolan-3-yloxy) pyridine substituents but replaces the thiazole-furan group with a 3-fluorophenyl carboxamide. Compound 3a (): A pyrazole-carboxamide derivative with 5-chloro, 3-methyl, and 1-phenyl groups. The absence of oxolanyloxy and thiazole-furan groups highlights the importance of these moieties in the target compound’s physicochemical profile .
Heterocyclic Carboxamide Variations 6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (): Replaces the pyridine core with an oxazolopyridine system. AZ331 (): A dihydropyridine derivative with a 2-furyl group and thioether linkage. The reduced pyridine ring (dihydropyridine) confers conformational flexibility, contrasting with the planar pyridine-thiazole system in the target compound .
Biological Activity
5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chloro Group : Enhances biological activity by increasing lipophilicity.
- Furan Ring : Known for its role in various biological activities, including anti-cancer properties.
- Thiazole Moiety : Contributes to antimicrobial and anticancer activities.
- Pyridine Derivative : Often associated with neuroactive properties.
Research indicates that compounds with similar structures often exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit enzymes critical for cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.
Antitumor Activity
Several studies have indicated that thiazole-containing compounds exhibit significant antitumor activity. For instance:
- In Vitro Studies : Compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.2 |
| Similar Thiazole Derivative | MCF7 (Breast) | 4.8 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research findings include:
- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showing promising results against resistant strains.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies
- Case Study on Antitumor Efficacy : A study published in a peer-reviewed journal explored the efficacy of thiazole derivatives in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size compared to controls .
- Clinical Implications : Another study highlighted the potential of thiazole derivatives as adjunct therapies in combination with existing chemotherapeutic agents, enhancing their effectiveness while reducing side effects .
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess pharmacokinetics and long-term effects.
- Mechanistic Studies : To determine specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis: To optimize the compound for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
